molecular formula C16H15N3O B2590090 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide CAS No. 2034547-39-0

3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide

Cat. No.: B2590090
CAS No.: 2034547-39-0
M. Wt: 265.316
InChI Key: LSOSGGHPIMIJCZ-UHFFFAOYSA-N
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Description

3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide is an organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide may also interact with purine biochemical reactions.

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines, which are structurally similar, act as antimetabolites in purine biochemical reactions . This suggests that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

Given that structurally similar compounds are known to act as antimetabolites in purine biochemical reactions , it is plausible that this compound may affect similar pathways. The downstream effects of this interaction could potentially include the inhibition of purine-dependent processes.

Result of Action

Compounds with similar structures are known to exhibit a range of biological activities, including antitrypanosomal activity , suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound has been found to bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation . Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and a subsequent decrease in its biological activity . In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to interfere with essential cellular processes at high concentrations . Therefore, careful dosage optimization is crucial when using this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound has been shown to inhibit the activity of certain metabolic enzymes, leading to changes in the production and utilization of energy within the cell . Additionally, this compound can affect the levels of specific metabolites, such as ATP and NADH, which are critical for cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and activity . These transport and distribution mechanisms are crucial for the compound’s biological effects, as they determine its availability and concentration within target cells and tissues .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . For example, this compound has been shown to accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, its localization to the mitochondria can influence cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide typically involves the condensation of a pyrazole derivative with a pyridine derivative under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

IUPAC Name

3-phenyl-N-pyrazolo[1,5-a]pyridin-5-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-16(7-6-13-4-2-1-3-5-13)18-14-9-11-19-15(12-14)8-10-17-19/h1-5,8-12H,6-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOSGGHPIMIJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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